molecular formula C26H27NO4 B2860260 [4-(1-Adamantyliminomethyl)phenyl] 2-acetyloxybenzoate CAS No. 1322217-24-2

[4-(1-Adamantyliminomethyl)phenyl] 2-acetyloxybenzoate

Cat. No.: B2860260
CAS No.: 1322217-24-2
M. Wt: 417.505
InChI Key: AGWMLBKIBKKELH-JVWAILMASA-N
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Description

[4-(1-Adamantyliminomethyl)phenyl] 2-acetyloxybenzoate is a chemical compound with the molecular formula C26H27NO4 and a molecular weight of 417.505. This compound has garnered significant interest in the scientific community due to its promising biological properties.

Preparation Methods

The synthesis of [4-(1-Adamantyliminomethyl)phenyl] 2-acetyloxybenzoate typically involves a multi-step process. The initial step often includes the formation of the adamantyliminomethyl group, followed by its attachment to a phenyl ring. The final step involves the esterification of the phenyl group with 2-acetyloxybenzoic acid. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Chemical Reactions Analysis

[4-(1-Adamantyliminomethyl)phenyl] 2-acetyloxybenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and imine functionalities.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

[4-(1-Adamantyliminomethyl)phenyl] 2-acetyloxybenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological properties make it a candidate for studying cellular processes and interactions.

    Medicine: Due to its potential biological activity, it is being investigated for therapeutic applications, including drug delivery systems.

    Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the manufacture of pharmaceuticals and specialty chemicals

Mechanism of Action

The mechanism of action of [4-(1-Adamantyliminomethyl)phenyl] 2-acetyloxybenzoate involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar compounds to [4-(1-Adamantyliminomethyl)phenyl] 2-acetyloxybenzoate include:

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol These compounds share structural similarities but differ in their functional groups and overall reactivity. The unique adamantyl group in this compound provides enhanced stability and lipophilicity, distinguishing it from other related compounds .

Properties

IUPAC Name

[4-(1-adamantyliminomethyl)phenyl] 2-acetyloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO4/c1-17(28)30-24-5-3-2-4-23(24)25(29)31-22-8-6-18(7-9-22)16-27-26-13-19-10-20(14-26)12-21(11-19)15-26/h2-9,16,19-21H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWMLBKIBKKELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C=NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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